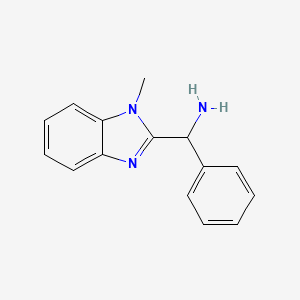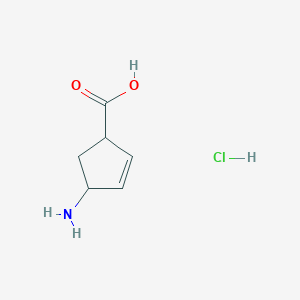
Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
Vue d'ensemble
Description
Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride: is an organic compound with the molecular formula C12H17NO2·HCl. It is a hydrochloride salt form of ethyl 3-amino-3-(2-methylphenyl)propanoate. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2-methylphenyl)-3-oxopropanoate.
Amination: The intermediate product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield ethyl 3-amino-3-(2-methylphenyl)propanoate.
Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo compounds.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of ethyl 3-amino-3-(2-methylphenyl)propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides.
Major Products Formed:
Oxidation: Ethyl 3-oxo-3-(2-methylphenyl)propanoate.
Reduction: Ethyl 3-amino-3-(2-methylphenyl)propanol.
Substitution: Ethyl 3-substituted-3-(2-methylphenyl)propanoates.
Applications De Recherche Scientifique
Chemistry: Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
- Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-cyanophenyl)propanoate hydrochloride
Comparison: Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
ethyl 3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIASODXNEIKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3236726.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanamine](/img/structure/B3236735.png)






![1,3-Dimethyl-6-phenylpyrano[2,3-c]pyrazol-4(1H)-one](/img/structure/B3236797.png)
![1-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3236800.png)



